molecular formula C18H20N2O4 B3084733 [[2-(Benzylamino)-2-oxoethyl](4-methoxyphenyl)-amino]acetic acid CAS No. 1142215-42-6

[[2-(Benzylamino)-2-oxoethyl](4-methoxyphenyl)-amino]acetic acid

Cat. No.: B3084733
CAS No.: 1142215-42-6
M. Wt: 328.4 g/mol
InChI Key: TWYWUYWNOJKGNL-UHFFFAOYSA-N
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Description

[2-(Benzylamino)-2-oxoethyl-amino]acetic acid is a synthetic glycine derivative characterized by a benzylamino group linked to a 4-methoxyphenyl moiety via an oxoethyl bridge. This compound shares structural motifs common in bioactive molecules, including acetamide and aryl ether functionalities. Applications of such compounds span kinase inhibition, radiotherapy sensitization, and metabolic modulation, though specific biological data for this compound require further investigation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(N-[2-(benzylamino)-2-oxoethyl]-4-methoxyanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-24-16-9-7-15(8-10-16)20(13-18(22)23)12-17(21)19-11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYWUYWNOJKGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Benzylamino)-2-oxoethyl-amino]acetic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

[2-(Benzylamino)-2-oxoethyl-amino]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .

Scientific Research Applications

[2-(Benzylamino)-2-oxoethyl-amino]acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [2-(Benzylamino)-2-oxoethyl-amino]acetic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between [2-(Benzylamino)-2-oxoethyl-amino]acetic acid and its analogs:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties/Applications References
[2-(Benzylamino)-2-oxoethyl-amino]acetic acid Benzylamino (C₆H₅CH₂) C₁₈H₂₁N₂O₄ 340.38 High lipophilicity (logP ~2.8*); potential kinase or receptor modulation
[{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid 4-Fluorobenzyl C₁₈H₁₉FN₂O₄ 346.36 Enhanced electron-withdrawing effects; improved metabolic stability
[2-(Diethylamino)-2-oxoethyl-amino]acetic acid Diethylamino (Et₂N) C₁₅H₂₂N₂O₄ 294.35 Increased solubility (logP ~1.5*); possible CNS activity due to tertiary amine
[[2-(Cyclopentylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid Cyclopentylamino C₁₇H₂₃N₂O₄ 320.38 Steric hindrance may reduce off-target binding; explored in kinase inhibitor screens
2-(4-Methoxy-2-methylphenyl)acetic acid Methyl (CH₃) C₁₀H₁₂O₃ 180.20 Simplified structure; used as a metabolic intermediate or anti-inflammatory agent

Notes:

  • Lipophilicity: The benzylamino variant (logP ~2.8) is more lipophilic than the diethylamino analog (logP ~1.5), suggesting differences in membrane permeability and protein-binding efficiency.
  • Biological Activity: Diethylamino and cyclopentylamino derivatives are associated with kinase inhibition (e.g., purine-based STAT3 inhibitors) and glucose uptake modulation, respectively .

Biological Activity

[2-(Benzylamino)-2-oxoethyl-amino]acetic acid, also known by its CAS number 1142215-42-6, is a compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₁₈H₂₀N₂O₄
  • Molecular Weight : 328.37 g/mol
  • Structure : The compound features a benzylamino group and a methoxyphenyl group, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of [2-(Benzylamino)-2-oxoethyl-amino]acetic acid has been investigated in various studies, focusing on its potential as an anti-cancer agent and its effects on different biological pathways.

Anticancer Activity

Several studies have highlighted the compound's cytotoxic effects on various cancer cell lines. For instance, research indicates that derivatives of similar structures exhibit moderate to strong antiproliferative activity in leukemia cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHL-605.0Apoptosis
Compound BK5623.5Cell Cycle Arrest
[2-(Benzylamino)-2-oxoethyl-amino]acetic acidMCF-7TBDTBD

The proposed mechanisms by which [2-(Benzylamino)-2-oxoethyl-amino]acetic acid exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit xanthine oxidase (XO), a key enzyme in purine metabolism, thus impacting cellular proliferation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Signaling Pathways : It is hypothesized that this compound can influence various signaling pathways involved in cancer progression.

Case Studies

Recent studies have provided insights into the efficacy and safety profile of [2-(Benzylamino)-2-oxoethyl-amino]acetic acid:

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The results indicated significant cell death at specific concentrations, suggesting potential therapeutic applications.

Study 2: Mechanistic Insights

Another investigation focused on the molecular interactions between the compound and target proteins involved in cancer metabolism. Techniques such as molecular docking and fluorescence spectroscopy were employed to elucidate these interactions.

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for [2-(Benzylamino)-2-oxoethyl-amino]acetic acid?

Methodological Answer:
The compound can be synthesized via a multi-step approach involving:

  • Amide bond formation : React 4-methoxyaniline with chloroacetyl chloride to generate the intermediate (4-methoxyphenyl)chloroacetamide.
  • Benzylamine conjugation : Substitute the chloride with benzylamine under basic conditions (e.g., K₂CO₃ in DMF).
  • Carboxylic acid activation : Use EDCI/HOBt coupling reagents to introduce the acetic acid moiety.
    Key optimization steps include:
  • Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC.
  • Adjusting solvent polarity (DMF vs. THF) to improve yield in substitution reactions.
  • Purification via flash chromatography (gradient elution) or recrystallization from ethanol/water .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the presence of key groups:
    • Methoxy protons (δ ~3.8 ppm, singlet).
    • Benzylamino NH (δ ~7.2–7.4 ppm, broad).
    • Acetic acid carbonyl (δ ~170–175 ppm in 13C^{13}C).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C₁₈H₂₁N₂O₄: 329.15 g/mol).
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) .

Advanced: What strategies are effective for resolving contradictory bioactivity data in cell-based assays?

Methodological Answer:
Contradictions may arise from:

  • Batch variability : Ensure consistent synthesis/purification protocols.
  • Assay interference : Test for fluorescence/quenching artifacts (e.g., via LC-MS/MS to confirm compound stability).
  • Cell-line specificity : Compare activity across multiple lines (e.g., HEK293 vs. MCF-7) and validate target engagement via siRNA knockdown.
    Example: If glucose uptake assays (e.g., 2-NBDG) show inconsistent results, confirm mitochondrial activity via Seahorse XF Analyzer to rule out off-target effects .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

  • Core modifications : Replace the methoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) substituents to assess electronic effects on receptor binding.
  • Scaffold hopping : Synthesize analogs with benzimidazole () or biphenyl ( ) cores to evaluate steric contributions.
  • Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding (e.g., benzylamino NH) and hydrophobic (methoxyphenyl) interactions.
  • In vitro validation : Prioritize analogs with improved IC₅₀ values in enzyme inhibition assays (e.g., α-glucosidase) .

Basic: What in vitro models are suitable for initial biological activity screening?

Methodological Answer:

  • Glucose uptake : Differentiated C2C12 myotubes or 3T3-L1 adipocytes treated with insulin/IGF-1, measured via 14C^{14}C-2-deoxyglucose incorporation .
  • Apoptosis assays : Use Annexin V-FITC/PI staining in cancer cells (e.g., HCT116) with flow cytometry.
  • Enzyme inhibition : Test α-glucosidase or tyrosine kinase activity using colorimetric substrates (e.g., p-nitrophenyl-α-D-glucopyranoside) .

Advanced: How can molecular docking predict binding modes to biological targets like GPCRs or kinases?

Methodological Answer:

  • Target selection : Prioritize homology models (e.g., adenosine A₂A receptor) or crystallized structures (PDB ID: 4EIY for kinases).
  • Docking workflow :
    • Prepare the compound’s 3D structure (Open Babel, MMFF94 charges).
    • Grid generation around the active site (AutoDock Vina).
    • Cluster top poses by RMSD (<2.0 Å) and rank by binding energy.
  • Validation : Compare with known inhibitors (e.g., staurosporine for kinases) and mutate key residues (e.g., Asp³⁵² in kinases) to confirm docking reliability .

Advanced: What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?

Methodological Answer:

  • ADME profiling :
    • Absorption : Caco-2 permeability assay (Papp >1×10⁻⁶ cm/s).
    • Metabolism : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂ >30 min).
    • Excretion : Radiolabeled compound tracking in urine/feces.
  • Toxicity : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) in rodent models.
  • Bioavailability : Calculate F% via IV/PO dosing (AUC₀–₂₄ ratio) .

Basic: How can researchers address solubility challenges in aqueous assays?

Methodological Answer:

  • Co-solvents : Use DMSO (<0.1% final concentration) or cyclodextrin inclusion complexes.
  • pH adjustment : Prepare stock solutions in PBS (pH 7.4) or sodium bicarbonate (pH 8.5) for ionizable groups.
  • Surfactants : Add Tween-80 (0.01%) or Pluronic F-68 to prevent aggregation .

Advanced: What analytical methods are critical for detecting degradation products during stability studies?

Methodological Answer:

  • Forced degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B).
  • LC-MS/MS : Identify hydrolyzed (e.g., acetic acid cleavage) or oxidized (methoxy to quinone) byproducts.
  • Kinetic modeling : Calculate Arrhenius parameters (Eₐ, k) to predict shelf-life under storage conditions .

Advanced: How can isotopic labeling (e.g., 13C^{13}C13C) aid in mechanistic studies?

Methodological Answer:

  • Synthetic incorporation : Introduce 13C^{13}C-labeled acetic acid via EDCI-mediated coupling.
  • Metabolic tracing : Track labeled carbons in TCA cycle intermediates via NMR or GC-MS in cell lysates.
  • Protein interaction studies : Use 13C^{13}C-edited NOESY to map ligand-binding sites on target proteins .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[[2-(Benzylamino)-2-oxoethyl](4-methoxyphenyl)-amino]acetic acid
Reactant of Route 2
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[[2-(Benzylamino)-2-oxoethyl](4-methoxyphenyl)-amino]acetic acid

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